(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone
Overview
Description
(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone is an organic compound characterized by the presence of a pyrrole ring substituted with a methyl group and an acrylophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate acetophenone derivative under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired acrylophenone product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylophenone moiety to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone involves its interaction with specific molecular targets. The acrylophenone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1-methylpyrrole: Similar structure but lacks the acrylophenone moiety.
1-Methyl-2-acetylpyrrole: Another related compound with slight structural differences.
2-Acetylpyrrole: A simpler analog without the methyl substitution.
Uniqueness
(E)-beta-(1-Methyl-1H-pyrrole-2-yl)acrylophenone is unique due to the presence of both the pyrrole ring and the acrylophenone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
Properties
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-11-5-8-13(15)9-10-14(16)12-6-3-2-4-7-12/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMROOWFQCUKMR-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190098 | |
Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22563-51-5 | |
Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22563-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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